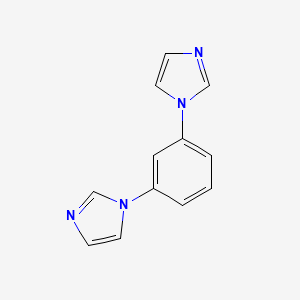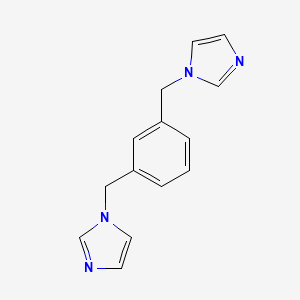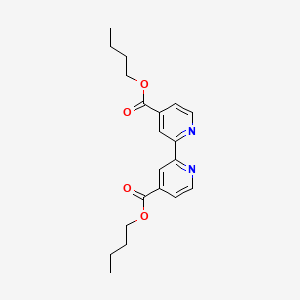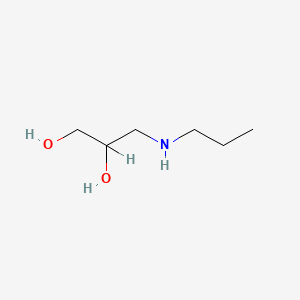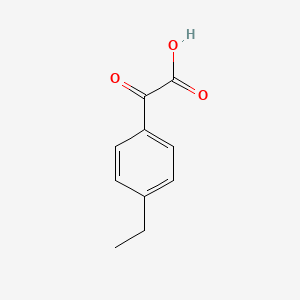
4-Methyl-2-(1-phenylethyl)aniline
Overview
Description
4-Methyl-2-(1-phenylethyl)aniline is a highly effective, non-discoloring solid aromatic amine type antioxidant . It finds utility as a thermal stabilizer in a wide variety of applications including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(1-phenylethyl)aniline is C15H17N . It has a complex structure with a phenyl ring attached to an ethyl group, which is further attached to a methyl group .Scientific Research Applications
1. Protein-Bound Aminoazo Dye Formation
A study conducted by Miller and Miller (1949) explored the formation of protein-bound aminoazo dyes from derivatives like 4-dimethylaminoazobenzene, yielding amines similar to aniline and toluidine. This research contributes to understanding the biochemical interactions and potential uses of similar compounds in dye formation and biochemistry (Miller & Miller, 1949).
2. Synthesis of Analgesic Compounds
Riley, Hale, and Wilson (1973) investigated the synthesis and analgesic activity of derivatives of 4-propananilidopiperidine, including 1-phenylethyl derivatives. This research contributes to the development of novel analgesics, highlighting the potential of 4-Methyl-2-(1-phenylethyl)aniline in pharmaceutical synthesis (Riley, Hale, & Wilson, 1973).
3. Chemodosimeter for Nitrite Ions
Dey, Chatterjee, and Ranu (2011) reported the use of 2-phenylethynyl aniline in the detection of nitrite ions in water. This demonstrates the application of derivatives of 4-Methyl-2-(1-phenylethyl)aniline in environmental monitoring and analytical chemistry (Dey, Chatterjee, & Ranu, 2011).
4. Hydroamination and Hydroarylation
Uchimaru (1999) explored the regioselective hydroamination of alkynes and hydroarylation of an alkene with N-methylaniline, leading to compounds like 2-(1-phenylethyl)-N-methylaniline. This research is significant in the field of organic synthesis, particularly in the development of regioselective catalytic processes (Uchimaru, 1999).
5. N-Methylation in Catalysis
Selva, Perosa, and Fabris (2008) investigated the selective N-methylation of anilines catalyzed by faujasites. This study is relevant in the context of chemical synthesis and catalysis, particularly in the development of efficient and selective methylation processes (Selva, Perosa, & Fabris, 2008).
6. Optical Properties of Azo-Based Phenylthiophene Schiff Bases
Shili et al. (2020) synthesized and analyzed the optical properties of azo-based phenylthiophene Schiff bases, which are related to 4-Methyl-2-(1-phenylethyl)aniline. This research contributes to the development of new organic materials with potential applications in optoelectronics and photonics (Shili et al., 2020).
7. Alkylating Agent Synthesis
Shouji et al. (1994) discussed the synthesis of poly(sulfonium cation) as an alkylating agent. This study provides insight into the application of derivatives of 4-Methyl-2-(1-phenylethyl)aniline in the synthesis of specialized chemical reagents (Shouji et al., 1994).
Safety and Hazards
4-Methyl-2-(1-phenylethyl)aniline may cause skin irritation (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-methyl-2-(1-phenylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-8-9-15(16)14(10-11)12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIENFWPRLIQTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-phenylethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





